molecular formula C20H19NO6 B2946498 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 864751-63-3

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Cat. No. B2946498
CAS RN: 864751-63-3
M. Wt: 369.373
InChI Key: IMAXGULTAIRSJO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbamate group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, including analogues containing either an oxygen or sulphur atom in different positions, has been reported. Microwave synthesis was pivotal for the successful synthesis of some sulphur-containing carbamates. These compounds were synthesized to study the influence of the substituent on the amide rotational barrier, highlighting the compound's significance in understanding amide bond rotation and its electronic effects (Janse van Rensburg & Robinson, 2009). Additionally, crystallographic studies have provided insights into the molecular structure of related chromene derivatives, demonstrating their potential for forming hydrogen bonds and their impact on molecular conformation and stability (Manolov, Ströbele, & Meyer, 2008).

Chemical Properties and Applications

Research into the barrier to internal rotation of various oxo- and thio-analogues of 2-oxo-2H-chromen-7-yl dimethylcarbamates through ab initio and NMR investigations has shed light on the molecular dynamics and electronic structure of these compounds. This work has contributed to a deeper understanding of the effects of heteroatoms on the rotational freedom of amide bonds, which is crucial for designing molecules with desired electronic and physical properties (Janse van Rensburg, Robinson, & Kruger, 2011).

properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-6-5-12-9-16(19(22)27-17(12)11-14)15-8-7-13(24-3)10-18(15)25-4/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAXGULTAIRSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

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